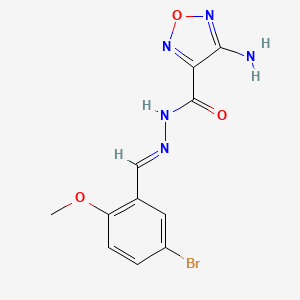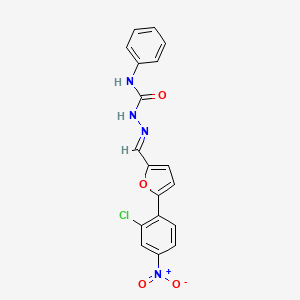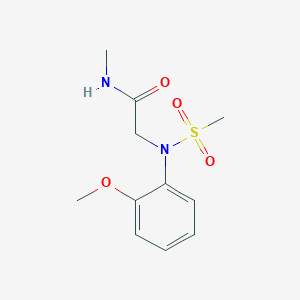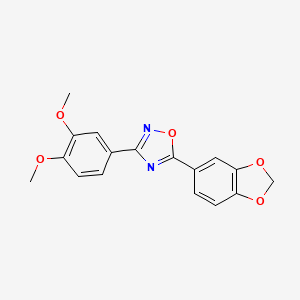
4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of substances known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. It contains structural motifs such as oxadiazole and carbohydrazide, which are of interest due to their potential biological activities and functional material properties.
Synthesis Analysis
The synthesis of similar compounds involves the condensation of corresponding aldehydes and hydrazides in the presence of various catalysts or under reflux conditions. For example, Zhu and Qiu (2011) detailed the synthesis of Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing a method that could be analogous to the synthesis of the compound (Mei-An Zhu & X. Qiu, 2011).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structure, providing detailed information on the arrangement of atoms within a molecule and their stereochemistry. For instance, compounds synthesized by Zhu and Qiu were characterized using X-ray single crystal determination, which could similarly apply to understand the molecular structure of "4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide" (Mei-An Zhu & X. Qiu, 2011).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One research avenue involves the synthesis of derivatives similar to 4-amino-N'-(5-bromo-2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide and their evaluation for anticancer activities. For instance, compounds synthesized by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with various aromatic aldehydes were screened for anticancer activity against a range of cancer types. These studies revealed significant potential in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antineoplastic Activity
Another study synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using a key intermediate that shares structural features with the compound of interest. Some of these new compounds were evaluated for their antineoplastic activity, indicating the potential of such derivatives in cancer therapy (Farghaly, Haider, & Lee, 2012).
Photodynamic Therapy for Cancer
Research has also been conducted on new zinc phthalocyanine derivatives substituted with Schiff base groups containing new benzenesulfonamide derivatives for their photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, demonstrating the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Activities
Compounds similar to this compound have been synthesized and tested for their antimicrobial activity. For example, new 2-amino-1,3,4-oxadiazole derivatives were evaluated for anti-Salmonella typhi activity, showing significant potential as antimicrobial agents (Salama, 2020).
Antiproliferative Activity
Another research area explores the antiproliferative effects of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety. These studies highlight the compounds' efficacy against various human cancer cell lines, suggesting their potential use in developing anticancer therapies (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).
Propriétés
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c1-19-8-3-2-7(12)4-6(8)5-14-15-11(18)9-10(13)17-20-16-9/h2-5H,1H3,(H2,13,17)(H,15,18)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYYLFBYPVYMT-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)


![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)